molecular formula C16H12Cl2FN5OS B12128922 2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(2,5-dichlorophenyl)a cetamide

2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(2,5-dichlorophenyl)a cetamide

Cat. No.: B12128922
M. Wt: 412.3 g/mol
InChI Key: VVNWYOHEGDWXMX-UHFFFAOYSA-N
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Description

2-[4-Amino-5-(2-Fluorophenyl)(1,2,4-Triazol-3-ylthio)]-N-(2,5-Dichlorophenyl)Acetamide (CAS: 1040680-10-1 ) is a heterocyclic acetamide derivative featuring a 1,2,4-triazole core substituted with a 2-fluorophenyl group at position 5 and an amino group at position 4. The thioether linkage at position 3 connects the triazole to an acetamide moiety, which is further substituted with a 2,5-dichlorophenyl group.

Properties

Molecular Formula

C16H12Cl2FN5OS

Molecular Weight

412.3 g/mol

IUPAC Name

2-[[4-amino-5-(2-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,5-dichlorophenyl)acetamide

InChI

InChI=1S/C16H12Cl2FN5OS/c17-9-5-6-11(18)13(7-9)21-14(25)8-26-16-23-22-15(24(16)20)10-3-1-2-4-12(10)19/h1-7H,8,20H2,(H,21,25)

InChI Key

VVNWYOHEGDWXMX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(N2N)SCC(=O)NC3=C(C=CC(=C3)Cl)Cl)F

Origin of Product

United States

Preparation Methods

Synthesis of 5-(2-fluorophenyl)-4-amino-1,2,4-triazole-3-thiol

Reaction Scheme :

  • Hydrazide Formation :

    • 2-Fluorobenzaldehyde reacts with thiosemicarbazide in ethanol under reflux (76°C, 4–6 hours) to form 2-fluorophenyl thiosemicarbazone.

    • Key Parameters :

      • Solvent: Anhydrous ethanol

      • Catalyst: Concentrated HCl (2–3 drops)

      • Yield: 68–72%

  • Cyclization to Triazole :

    • The thiosemicarbazone undergoes cyclization with methyl isothiocyanate in 10% NaOH/methanol at 225°C for 3–6 hours.

    • Critical Observations :

      • Prolonged heating (>6 hours) leads to decomposition.

      • Acidification (pH 4–5) with HCl precipitates the product.

      • Yield: 58–63%

Characterization Data :

TechniqueObservationsSource
¹H NMR δ 7.45–7.82 (m, 4H, Ar-H), δ 5.21 (s, 2H, NH₂)
ESI-MS m/z 237.1 [M+H]⁺

Preparation of 2-bromo-N-(2,5-dichlorophenyl)acetamide

Methodology :

  • Acylation : 2,5-Dichloroaniline reacts with bromoacetyl bromide in dichloromethane (0–5°C, 2 hours) using triethylamine as a base.

  • Optimization Notes :

    • Slow addition of bromoacetyl bromide minimizes exothermic side reactions.

    • Post-reaction washing with 5% NaHCO₃ removes excess acid.

    • Yield: 85–89%

Purity Control :

  • HPLC : >98% purity (C18 column, acetonitrile/water 70:30)

  • Melting Point : 112–114°C

Coupling Reaction to Form the Final Product

Procedure :

  • The triazole thiol (1.0 eq) reacts with 2-bromo-N-(2,5-dichlorophenyl)acetamide (1.1 eq) in DMF at 25°C for 12–16 hours, catalyzed by K₂CO₃.

  • Reaction Mechanism : Nucleophilic substitution (SN2) at the bromoacetamide carbon.

Variables Affecting Yield :

VariableOptimal ConditionYield Impact
Solvent Anhydrous DMF+18% vs. EtOH
Base K₂CO₃+22% vs. NaOH
Temperature 25°C+15% vs. 40°C

Post-Reaction Processing :

  • Quenching : Ice-cold water (200 mL per gram of product).

  • Extraction : Ethyl acetate (3 × 50 mL).

  • Purification : Silica gel chromatography (hexane/ethyl acetate 3:1).

  • Final Yield : 74–78%

Industrial-Scale Optimization Strategies

Continuous Flow Synthesis

Recent advancements employ microreactors to enhance reaction efficiency:

  • Triazole Formation : Residence time reduced to 15 minutes at 220°C.

  • Coupling Step : 94% conversion achieved in 2 hours using tubular reactors.

Advantages :

  • 40% reduction in solvent usage.

  • 99.2% purity without chromatography.

Green Chemistry Approaches

Solvent Replacement :

Traditional SolventAlternativeYield Comparison
DMFCyrene®72% vs. 68%
Methanol2-MeTHF65% vs. 63%

Catalyst Recycling :

  • K₂CO₃ recovered via aqueous extraction retains 92% activity over five cycles.

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 10.27 (s, 1H, NH), δ 7.88–7.12 (m, 7H, Ar-H), δ 4.04 (s, 2H, SCH₂), δ 3.28 (s, 3H, N-CH₃).

13C NMR :

  • δ 168.2 (C=O), 158.1 (triazole-C), 132.4–115.7 (Ar-C), 29.6 (CH₂-S).

HRMS (ESI+) :

  • Calculated for C₁₇H₁₂Cl₂FN₅OS: 463.02 [M+H]⁺

  • Observed: 463.03 [M+H]⁺.

Purity Assessment

MethodConditionsResult
HPLC C18, 30°C, 1.0 mL/min99.1% purity
Elemental Analysis C, H, N, S, Cl, F<0.3% error

Challenges and Troubleshooting

Common Synthetic Issues

ProblemCauseSolution
Low Coupling YieldMoisture in DMFUse molecular sieves
Triazole DecompositionOverheating during cyclizationStrict temp control
Halogen ExchangeK₂CO₃ in polar aprotic solventsReplace with Cs₂CO₃

Scalability Limitations

  • Chromatography Dependency : Solved via crystallization (ethanol/water 4:1, 82% recovery).

  • Exothermic Risks : Mitigated using jacketed reactors with automated cooling.

Comparative Analysis of Methods

ParameterLaboratory-Scale (Batch)Industrial (Continuous Flow)
Reaction Time 16 hours3.5 hours
Yield 74–78%88–92%
Solvent Waste 120 L/kg28 L/kg
Purity 98.5%99.1%

Chemical Reactions Analysis

Types of Reactions

2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(2,5-dichlorophenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the triazole ring can produce partially hydrogenated triazoles .

Scientific Research Applications

Antifungal Properties

The compound exhibits significant antifungal activity by inhibiting ergosterol synthesis, which is essential for maintaining fungal cell membrane integrity. This mechanism is critical in developing antifungal agents targeting resistant strains.

Antibacterial Effects

The antibacterial properties are attributed to its ability to disrupt bacterial enzyme functions. The compound interacts with specific bacterial targets, leading to inhibition of growth and proliferation.

Anticancer Potential

Research indicates that this compound may induce apoptosis in cancer cells through modulation of signaling pathways. Its structural features allow it to interact with various molecular targets involved in cancer progression.

Study on Antifungal Activity

In a study published in Journal of Medicinal Chemistry, the compound demonstrated potent activity against Candida species. The results indicated a minimum inhibitory concentration (MIC) significantly lower than that of existing antifungal agents, showcasing its potential as a therapeutic candidate .

Evaluation of Anticancer Properties

A recent investigation assessed the anticancer effects of this compound on various cancer cell lines. Results showed that it effectively induced apoptosis in breast cancer cells via the mitochondrial pathway. This study highlights its potential role in cancer therapy .

Mechanism of Action

The mechanism of action of 2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(2,5-dichlorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the molecular targets .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

The target compound shares a common scaffold with several 1,2,4-triazole-based acetamides. Key structural variations among analogs include:

  • Triazole substituents : Position 5 of the triazole ring may bear aromatic (e.g., 2-fluorophenyl, 2-pyridyl) or heterocyclic (e.g., furan-2-yl) groups.
  • Acetamide substituents : The N-aryl group varies (e.g., 2,5-dichlorophenyl, 3-methylphenyl, 4-chlorophenyl).
Table 1: Structural and Functional Group Comparison
Compound Name Triazole Substituent Acetamide Substituent Key Functional Groups
Target Compound 5-(2-Fluorophenyl) 2,5-Dichlorophenyl –NH₂, –Cl, –F, C=O, S–C linkage
AS111 () 5-(2-Pyridyl) 3-Methylphenyl –NH₂, –CH₃, C=O, S–C linkage
2-((4-Amino-5-(Furan-2-yl)...) () 5-(Furan-2-yl) Variable aryl groups –NH₂, C=O, S–C linkage
Compound 6m () 4-((Naphthalen-1-yloxy)methyl) 4-Chlorophenyl –O–, –Cl, C=O, triazole
Anti-Inflammatory Activity
  • AS111 (2-[[4-Amino-5-(2-Pyridyl)-1,2,4-Triazol-3-yl]thio]-N-(3-Methylphenyl)Acetamide): Exhibited 1.28× higher anti-inflammatory activity than diclofenac sodium in formalin-induced rat edema models .
Anti-Exudative Activity
  • Furan-2-yl Derivatives (): Demonstrated anti-exudative effects at 10 mg/kg, comparable to diclofenac (8 mg/kg). The electron-rich furan ring may modulate pharmacokinetics differently than the target compound’s fluorophenyl group .

Physicochemical and Analytical Comparisons

Spectroscopic Data
  • Compound 6m (): IR peaks at 1678 cm⁻¹ (C=O stretch) and 785 cm⁻¹ (–C–Cl). HRMS [M+H]+: 393.1112 .
  • Target Compound : Expected IR peaks for –NH₂ (~3290 cm⁻¹), C=O (~1680 cm⁻¹), and –Cl/F stretches. HRMS data would differ based on molecular weight (C₁₆H₁₂Cl₂FN₅OS: calc. ~438.02).
Drug-Likeness Parameters
  • Solubility : Fluorine’s electronegativity may enhance solubility relative to bulkier naphthalene-based analogs (e.g., Compound 6m) .

Biological Activity

Overview

The compound 2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(2,5-dichlorophenyl)acetamide is a member of the triazole class known for its diverse biological activities. Its structure includes a triazole ring and various aromatic substitutions, which contribute to its potential as an antifungal, antibacterial, and anticancer agent. This article provides a detailed examination of its biological activity based on available research findings.

Chemical Structure and Properties

The IUPAC name for this compound is 2-[[4-amino-5-(2-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,5-dichlorophenyl)acetamide . The molecular formula is C16H12Cl2FN5OSC_{16}H_{12}Cl_{2}FN_{5}OS, and it has a molecular weight of approximately 410.25 g/mol. The presence of fluorine and chlorine atoms enhances the lipophilicity and membrane permeability of the compound, making it a promising candidate for drug development.

The mechanism of action involves several pathways:

  • Antifungal Activity : The triazole ring inhibits ergosterol synthesis, a critical component of fungal cell membranes. This disruption leads to increased membrane permeability and ultimately cell death.
  • Antibacterial Effects : The compound interacts with bacterial enzymes, disrupting their normal functions and leading to bacterial cell death.
  • Anticancer Properties : In cancer cells, this compound may induce apoptosis through interaction with specific signaling pathways. It has been shown to affect the cell cycle and promote cell death in various cancer cell lines.

Anticancer Activity

In vitro studies have demonstrated significant anticancer activity against various human tumor cell lines. The National Cancer Institute (NCI) evaluated the compound's efficacy across a panel of approximately sixty cancer cell lines. Key findings include:

  • Mean GI50/TGI Values : The compound exhibited mean GI50 values (the concentration that inhibits 50% of cell growth) ranging from 15.72 μM in sensitive cell lines to higher values in resistant lines .
  • Cell Line Sensitivity : Notable sensitivity was observed in colon cancer (COLO 205) with a selectivity index (SI) indicating preferential toxicity towards cancer cells compared to normal cells .

Antifungal and Antibacterial Activity

Research indicates that the compound exhibits broad-spectrum activity against various fungal and bacterial strains. For instance:

  • Fungal Inhibition : Inhibition studies against Candida albicans showed effective growth inhibition at concentrations as low as 10 μg/mL.
  • Bacterial Inhibition : The compound displayed significant antibacterial activity against Staphylococcus aureus with minimum inhibitory concentration (MIC) values below 20 μg/mL.

Comparative Analysis with Similar Compounds

A comparative analysis with similar compounds reveals the unique efficacy of this triazole derivative:

Compound NameStructureAnticancer Activity (IC50 in µg/mL)Antifungal Activity (MIC in µg/mL)
Compound AStructure A12.3415
Compound BStructure B8.5610
Target Compound Target Structure 15.72 10

This table illustrates that while other compounds exhibit promising activities, the target compound maintains competitive efficacy across both anticancer and antifungal categories.

Case Studies

  • Case Study on Anticancer Efficacy : A study conducted on MCF-7 breast cancer cells demonstrated that treatment with the target compound resulted in significant apoptosis induction, characterized by increased caspase activity and altered Bax/Bcl-2 ratios .
  • Case Study on Antifungal Activity : Another study assessed the antifungal properties against Candida albicans, revealing that the compound significantly reduced fungal load in vitro compared to standard antifungal agents .

Q & A

Q. What are the recommended synthetic routes for 2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(2,5-dichlorophenyl)acetamide, and how is reaction progress monitored?

The compound can be synthesized via nucleophilic substitution or condensation reactions involving 1,2,4-triazole precursors and substituted acetamide derivatives. Key steps include:

  • Reacting 4-amino-5-(2-fluorophenyl)-1,2,4-triazole-3-thiol with chloroacetyl chloride in the presence of a base (e.g., K₂CO₃) to form the thioether intermediate.
  • Coupling with 2,5-dichloroaniline under reflux in DMF or DMSO. Reaction progress is monitored using Thin Layer Chromatography (TLC) with ethyl acetate/hexane solvent systems, followed by ¹H/¹³C NMR to confirm intermediate and final product structures .

Q. How is the structural integrity of this compound validated post-synthesis?

Comprehensive spectroscopic characterization is essential:

  • ¹H/¹³C NMR identifies proton environments and carbon frameworks, confirming substituent positions (e.g., fluorophenyl vs. dichlorophenyl groups).
  • IR spectroscopy verifies functional groups (e.g., C=S stretch at ~650 cm⁻¹, NH₂ bands at ~3300 cm⁻¹).
  • X-ray crystallography (if crystals are obtainable) provides unambiguous confirmation of molecular geometry and non-covalent interactions (e.g., hydrogen bonding in the triazole ring) .

Q. What preliminary biological assays are recommended for evaluating its bioactivity?

Initial screening should include:

  • Antimicrobial assays (e.g., MIC against Gram-positive/negative bacteria, fungal strains).
  • Cytotoxicity profiling using cancer cell lines (e.g., MTT assay on HeLa or MCF-7 cells).
  • Enzyme inhibition studies (e.g., COX-2 for anti-inflammatory potential). Dose-response curves and IC₅₀ values are calculated to prioritize follow-up studies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?

SAR strategies include:

  • Substituent variation : Replace the 2-fluorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate electronic effects.
  • Bioisosteric replacement : Substitute the triazole ring with oxadiazole or tetrazole to assess scaffold flexibility.
  • Derivatization of the acetamide moiety : Introduce alkyl or aryl groups on the nitrogen to enhance lipophilicity or target affinity. Molecular docking (using software like AutoDock Vina) predicts binding modes to biological targets (e.g., kinase active sites) .

Q. What methodologies resolve contradictions in reported biological activity data?

Discrepancies may arise from assay conditions or compound purity. Mitigation approaches:

  • Orthogonal assays : Validate antimicrobial activity with both agar diffusion and broth microdilution methods.
  • Purity verification : Use HPLC-MS to confirm ≥95% purity, excluding degradation products.
  • Dose standardization : Normalize activity metrics (e.g., IC₅₀) to molar concentrations instead of mass-based units. Cross-referencing with structurally similar compounds (e.g., triazole-acetamide hybrids) can contextualize results .

Q. How can computational tools predict metabolic stability and toxicity?

In silico ADMET prediction (e.g., SwissADME, ProTox-II) evaluates:

  • Metabolic hotspots : CYP450 enzyme interactions (e.g., CYP3A4-mediated oxidation of the triazole ring).
  • Toxicity endpoints : Hepatotoxicity risk via structural alerts (e.g., dichlorophenyl groups). Molecular dynamics simulations assess binding stability to off-target proteins (e.g., hERG channel for cardiotoxicity). Experimental validation via microsomal stability assays (e.g., rat liver microsomes) is recommended .

Q. What strategies improve solubility and bioavailability without compromising activity?

  • Salt formation : Convert the free base to hydrochloride or mesylate salts.
  • Prodrug design : Introduce hydrolyzable esters (e.g., acetyloxymethyl) at the acetamide group.
  • Nanoparticle encapsulation : Use PLGA or liposomal carriers for sustained release. LogP measurements (via shake-flask method) guide hydrophilicity adjustments .

Methodological Considerations

  • Reaction optimization : Use DoE (Design of Experiments) to identify critical parameters (e.g., temperature, solvent polarity) for yield improvement .
  • Data reproducibility : Maintain detailed logs of synthetic protocols (e.g., inert atmosphere requirements for thiol intermediates) .

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